molecular formula C12H8F2N2O2S B5709833 N-[(2,4-difluorophenyl)carbamothioyl]furan-2-carboxamide

N-[(2,4-difluorophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5709833
M. Wt: 282.27 g/mol
InChI Key: FGWNXJLNIXLEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-difluorophenyl)carbamothioyl]furan-2-carboxamide is a synthetic organic compound with the molecular formula C12H8F2N2OS. It is known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a furan ring, a carbamothioyl group, and a difluorophenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,4-difluorophenyl)carbamothioyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer applications, the compound induces apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-difluorophenyl)carbamothioyl]furan-2-carboxamide is unique due to the presence of both the furan ring and the difluorophenyl group, which confer specific chemical properties and reactivity. The difluorophenyl group enhances the compound’s stability and lipophilicity, making it more effective in biological applications compared to its analogs .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2S/c13-7-3-4-9(8(14)6-7)15-12(19)16-11(17)10-2-1-5-18-10/h1-6H,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWNXJLNIXLEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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